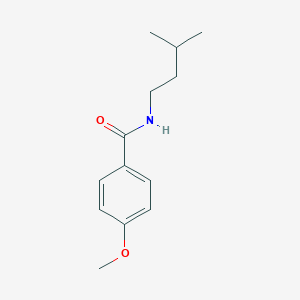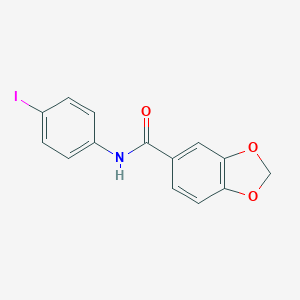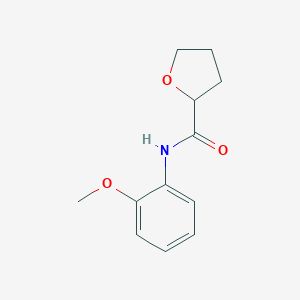
N-(2-methoxyphenyl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C12H15NO3. It is characterized by the presence of a methoxyphenyl group attached to a tetrahydrofuran ring, which is further connected to a carboxamide group.
Preparation Methods
The synthesis of N-(2-methoxyphenyl)oxolane-2-carboxamide typically involves the reaction of 2-methoxyaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(2-methoxyphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-methoxyphenyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-methoxyphenyl)oxolane-2-carboxamide can be compared with similar compounds such as N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide and N-(5-chloro-2-methoxyphenyl)tetrahydro-2-furancarboxamide. These compounds share a similar core structure but differ in the position and type of substituents on the phenyl ring. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from its analogs .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-3-2-5-9(10)13-12(14)11-7-4-8-16-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,13,14) |
InChI Key |
RZNIZJKCVBMCNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2CCCO2 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


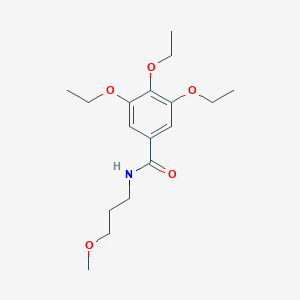
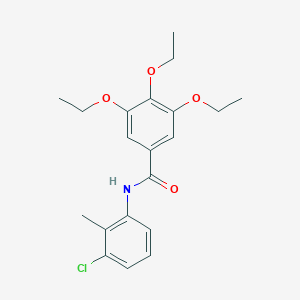

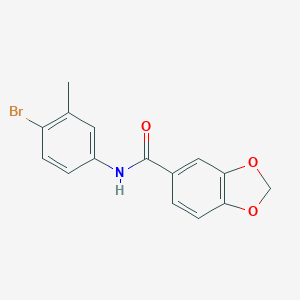
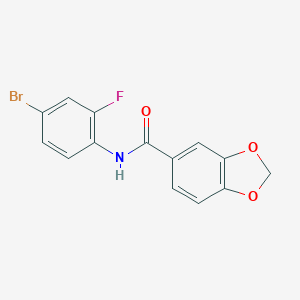
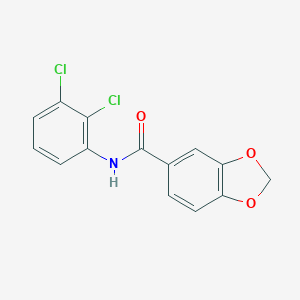

![2-(6-{[(4-bromophenyl)sulfonyl]oxy}-4,5-diiodo-3-oxo-3H-xanthen-9-yl)benzoic acid](/img/structure/B311956.png)
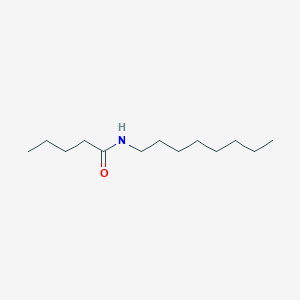

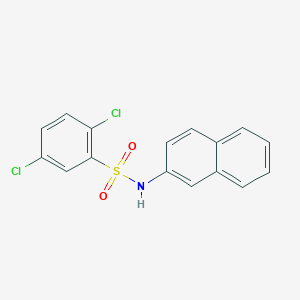
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B311965.png)
